5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H10N4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a thiadiazole moiety.
Biochemical Analysis
Biochemical Properties
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, thereby affecting their activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in cellular responses. The compound can modulate gene expression, resulting in changes in protein synthesis and cellular metabolism. Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s interaction with nucleic acids can result in changes in gene expression, thereby affecting cellular processes. Additionally, this compound can modulate signaling pathways, influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cellular signaling pathways and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular processes. Understanding the metabolic pathways of this compound is crucial for determining its therapeutic potential and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions are critical for the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under specific conditions. One common method includes heating thiosemicarbazide with piperonylic acid and phosphoryl chloride at temperatures between 65-75°C for 35-45 minutes . This reaction results in the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the folding of numerous proteins . This inhibition can lead to the degradation of several oncoproteins, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,3-Thiadiazole: Another thiadiazole derivative with distinct chemical properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which exhibit various pharmacological activities.
Uniqueness
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine is unique due to its combined structure of a pyrrolidine ring and a thiadiazole moiety. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJRWBCNZFSMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363526 |
Source
|
Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-45-6 |
Source
|
Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.